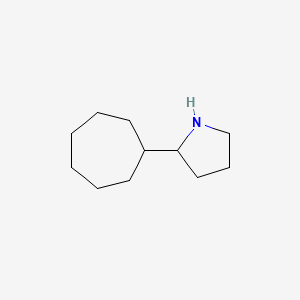
2-Cycloheptylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cycloheptyl group attached to the second position of the pyrrolidine ring. Pyrrolidines are known for their presence in various pharmaceuticals and natural products, making them valuable targets for synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Cycloheptylpyrrolidine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach is the reduction of pyrrole using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, reduction, and purification through techniques like distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cycloheptylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Applications De Recherche Scientifique
2-Cycloheptylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 2-Cycloheptylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the cycloheptyl group.
Pyrrolizine: A related compound with a fused bicyclic structure.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 2-Cycloheptylpyrrolidine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C11H21N |
|---|---|
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
2-cycloheptylpyrrolidine |
InChI |
InChI=1S/C11H21N/c1-2-4-7-10(6-3-1)11-8-5-9-12-11/h10-12H,1-9H2 |
Clé InChI |
MJNBVIOJIBJIQG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)

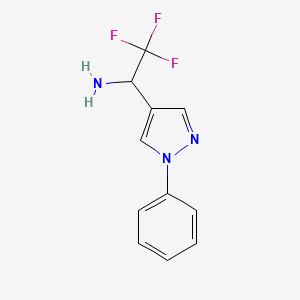

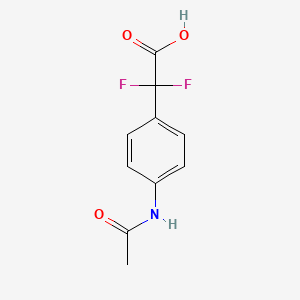

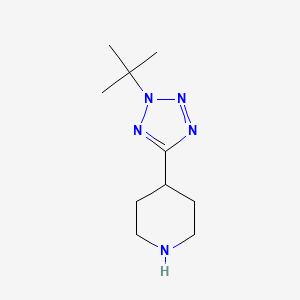
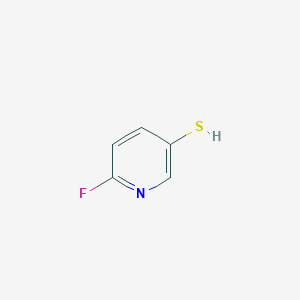
![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
